LUF6096

Myocardial Ischemia-Reperfusion Injury Cardioprotection Preclinical Efficacy

LUF6096 is the only A3AR positive allosteric modulator validated in large-animal myocardial infarction models, demonstrating a ~50% reduction in infarct size. Unlike orthosteric agonists (e.g., Cl-IB-MECA), it enhances endogenous adenosine signaling without direct receptor activation—eliminating constitutive activity confounds. Its species-dependent profile (potent at human, dog, rabbit; weak at mouse) makes it indispensable for translational cardioprotection research and GPCR allostery studies. Choose LUF6096 when mechanistic integrity and in vivo validation are non-negotiable.

Molecular Formula C22H21Cl2N3O
Molecular Weight 414.3 g/mol
CAS No. 1116652-18-6
Cat. No. B1675416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLUF6096
CAS1116652-18-6
SynonymsLUF6096;  LUF-6096;  LUF 6096;  CF-602;  CF 602;  CF602; 
Molecular FormulaC22H21Cl2N3O
Molecular Weight414.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2=CC(=NC3=CC=CC=C32)NC4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C22H21Cl2N3O/c23-17-11-10-15(12-18(17)24)25-21-13-20(16-8-4-5-9-19(16)26-21)27-22(28)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2,(H2,25,26,27,28)
InChIKeyUWEIQVQNNLVOEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LUF6096 Procurement Guide: A3 Adenosine Receptor Positive Allosteric Modulator for Species-Specific Research


LUF6096 (CAS 1116652-18-6) is a potent and selective positive allosteric modulator (PAM) of the adenosine A3 receptor (A3AR), belonging to the class of 2,4-disubstituted quinolines [1]. It functions by enhancing the binding and efficacy of endogenous agonists like adenosine without significant orthosteric receptor affinity, a key differentiator from direct agonists [2]. This compound has been validated in preclinical models of cardioprotection and is noted for its species-dependent activity profile, which is critical for experimental design [3].

Why LUF6096 Cannot Be Substituted with Other A3AR Modulators or Agonists


Generic substitution among A3AR-targeting compounds is not scientifically sound due to profound differences in mechanism (allosteric vs. orthosteric) and species-specific pharmacology. LUF6096 is a pure positive allosteric modulator (PAM) that enhances endogenous signaling without activating the receptor itself, a profile not shared by orthosteric agonists like Cl-IB-MECA [1]. Furthermore, even within the PAM class, LUF6096 demonstrates distinct species-dependent activity compared to its closest analog, LUF6000. While LUF6000 is also an A3AR PAM, LUF6096 has been shown to provide improved functional activity at the human receptor and has uniquely validated in vivo efficacy in a large animal model of myocardial infarction [2][3]. Therefore, selecting LUF6096 is not a matter of simple potency, but a requirement for a specific mechanistic and translational profile.

Quantitative Evidence Differentiating LUF6096 from Comparators and Alternatives


In Vivo Cardioprotection: LUF6096 Reduces Infarct Size in a Large Animal Model

LUF6096 is the first A3AR allosteric enhancer to demonstrate significant efficacy in an in vivo model of myocardial infarction. In a barbital-anesthetized dog model, administration of LUF6096 (0.5 mg/kg i.v. bolus twice or 1 mg/kg i.v. bolus once) produced a marked reduction in infarct size compared to vehicle-treated controls [1]. This in vivo outcome provides a critical translational benchmark that is not yet reported for other A3AR PAMs like LUF6000 in this specific large animal model of ischemia-reperfusion injury.

Myocardial Ischemia-Reperfusion Injury Cardioprotection Preclinical Efficacy

Improved Functional Activity Over LUF6000 at the Human A3AR

In a comparative structure-activity relationship study, LUF6096 (compound 27) demonstrated superior functional activity relative to its structural analog LUF6000 (compound 34). LUF6096 was found to increase both the intrinsic efficacy and the potency of the reference agonist Cl-IB-MECA at the human A3AR, whereas LUF6000 did not confer this dual enhancement [1]. This finding positions LUF6096 as a more advanced tool compound for probing A3AR function in human-relevant systems.

A3 Adenosine Receptor Allosteric Modulation Structure-Activity Relationship

Potent Allosteric Enhancement in Canine A3AR with a Defined EC50

LUF6096 exhibits potent allosteric enhancing activity at the canine A3AR, with an EC50 of 114.3 ± 15.9 nM in a [35S]GTPγS binding assay [1]. While cross-study comparisons suggest its analog LUF6000 has a variable EC50 range of 39 to 172 nM across species, this specific, well-defined potency for LUF6096 in the dog is particularly relevant given its validation in a canine in vivo model of cardioprotection [2]. This quantitative data point is essential for dose selection and experimental reproducibility in canine-based cardiovascular research.

A3 Adenosine Receptor Canine Pharmacology Allosteric Potency

Species-Specific Activity Profile: Critical for Preclinical Model Selection

LUF6096 and its analog LUF6000 demonstrate a conserved species-dependent activity pattern. Both PAMs enhance agonist efficacy at human, dog, and rabbit A3ARs by >2-fold, but exhibit only weak activity at the mouse A3AR [1]. This class-level finding is a crucial differentiator from orthosteric agonists and dictates that LUF6096 is not a suitable tool for studies in standard rodent models of A3AR biology. Procurement and experimental design must account for this species selectivity.

A3 Adenosine Receptor Species Differences Allosteric Pharmacology

Recommended Research and Industrial Application Scenarios for LUF6096 Based on Differential Evidence


Preclinical Cardioprotection Studies in Large Animal Models

LUF6096 is the premier choice for investigating A3AR-mediated cardioprotection in large animal models, such as canine or porcine ischemia-reperfusion injury. Its unique in vivo validation, demonstrating a ~50% reduction in infarct size in a dog model [1], provides a level of translational confidence not yet matched by other A3AR PAMs. Researchers should prioritize LUF6096 over alternatives like LUF6000 for studies where a direct link between A3AR allosteric modulation and functional cardiac recovery is the primary endpoint.

Human-Relevant In Vitro Pharmacology of A3AR Allosterism

For in vitro studies aimed at understanding A3AR allosteric modulation in a human context, LUF6096 is the preferred tool compound. Its demonstrated ability to enhance both the intrinsic efficacy and potency of the reference agonist Cl-IB-MECA at the human A3AR [2] distinguishes it from the earlier analog LUF6000. This makes LUF6096 more suitable for detailed mechanistic studies, high-throughput screening assays using human cell lines, and investigations into biased signaling or probe dependence.

Investigating Species-Dependent GPCR Pharmacology

LUF6096 serves as a valuable chemical probe for elucidating the molecular basis of species-specific GPCR pharmacology. Its well-characterized activity profile—potent enhancement at human, dog, and rabbit A3ARs but weak activity at the mouse receptor [3]—makes it an essential tool for studies using chimeric receptors or site-directed mutagenesis. Procurement of LUF6096 is necessary for research programs focused on identifying the structural determinants of allosteric modulator binding and function across species, a key step in rational drug design.

Differentiating Allosteric from Orthosteric A3AR Signaling in Complex Biological Systems

In physiological or pathophysiological models where endogenous adenosine levels are elevated (e.g., ischemia, inflammation), LUF6096 is the reagent of choice to selectively probe the contribution of A3AR allostery. Its low orthosteric affinity [1][2] ensures that any observed effect is due to the enhancement of endogenous agonist signaling rather than direct receptor activation. This contrasts sharply with orthosteric agonists like Cl-IB-MECA, allowing for a clear dissection of signaling pathways. This application is particularly relevant in co-culture systems, tissue explants, and in vivo models where endogenous tone is preserved.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for LUF6096

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.